2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 138459-91-3
VCID: VC21262540
InChI: InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3
SMILES: CC(C)(C)C(=O)N1CCSC1=S
Molecular Formula: C8H13NOS2
Molecular Weight: 203.3 g/mol

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

CAS No.: 138459-91-3

Cat. No.: VC21262540

Molecular Formula: C8H13NOS2

Molecular Weight: 203.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one - 138459-91-3

Specification

CAS No. 138459-91-3
Molecular Formula C8H13NOS2
Molecular Weight 203.3 g/mol
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Standard InChI InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3
Standard InChI Key QPFBZLPXTOTDIF-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCSC1=S
Canonical SMILES CC(C)(C)C(=O)N1CCSC1=S

Introduction

The compound can be referenced through several standardized chemical identifiers that enable precise identification across various chemical databases and literature:

  • IUPAC Name: 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

  • InChI: InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3

  • Canonical SMILES: CC(C)(C)C(=O)N1CCSC1=S

These identifiers provide standardized ways to represent the compound's structure in chemical databases and publications, facilitating accurate information retrieval and structure recognition across research platforms.

Chemical Structure and Properties

Structural Characteristics

The molecule consists of two main structural components: a thioxothiazolidine ring system and a pivaloyl (2,2-dimethylpropanoyl) group. The thioxothiazolidine portion contains a five-membered ring with nitrogen and sulfur atoms as part of the ring structure, plus an exocyclic C=S bond. The pivaloyl group is connected to the nitrogen atom of the thiazolidine ring, creating a tertiary amide linkage.

Physical Properties

While complete experimental data on physical properties is limited in the available research, the compound is expected to exhibit properties typical of thiazolidine derivatives. Based on its structure, it likely appears as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, but limited solubility in water due to its predominantly hydrophobic nature.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one typically employs a direct approach involving the reaction of 2,2-dimethylpropanoyl chloride (pivaloyl chloride) with thiazolidine-2-thione. This reaction is generally performed under controlled conditions with an appropriate base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

The general reaction scheme can be represented as:

Thiazolidine-2-thione + 2,2-dimethylpropanoyl chloride → 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one + HCl

After the reaction is complete, the product is typically purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Scale Production

For industrial-scale production, similar synthetic routes are employed but with optimized conditions to ensure maximum yield and purity. Production at scale may incorporate:

  • Automated reactor systems

  • Continuous flow processes

  • Optimized temperature and pressure conditions

  • Efficient purification methodologies

  • Quality control measures throughout the process

These industrial approaches focus on efficiency, reproducibility, and cost-effectiveness while maintaining product purity and consistency.

Chemical Reactivity

Reaction Types

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one demonstrates versatile chemical reactivity, primarily due to its thioxothiazolidine ring system. The compound can participate in several types of reactions:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the thioxo (C=S) group and the sulfur atom in the ring. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can convert the thioxo group to sulfoxides or sulfones. These reactions typically use acetic acid as a solvent and proceed under controlled temperature conditions.

Reduction Reactions

Reduction of the thioxothiazolidine ring is possible using reducing agents like lithium aluminum hydride. These reactions typically employ tetrahydrofuran as the solvent and can convert the thioxo functionality to other reduced forms. The reductive transformations provide access to various thiazolidine derivatives.

Nucleophilic Substitution

The compound can serve as an electrophile in nucleophilic substitution reactions, with the thioxothiazolidine ring being susceptible to attack by nucleophiles such as amines or thiols. These reactions typically use dichloromethane or ethanol as solvents and lead to the formation of substituted thiazolidine derivatives.

Products Formed

The chemical reactions of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one produce various derivatives depending on the reaction conditions:

  • Oxidation reactions lead to sulfoxides and sulfones

  • Reduction reactions produce thiazolidine derivatives

  • Nucleophilic substitution reactions yield various substituted thiazolidine derivatives

These reaction products expand the chemical space accessible from this compound and demonstrate its utility as a versatile synthetic intermediate.

Research Applications

Chemical Research

In chemical research, 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one serves as an important building block for organic synthesis. Its unique structure makes it valuable for:

  • Creation of more complex heterocyclic compounds

  • Development of new synthetic methodologies

  • Structure-activity relationship studies

  • Investigating novel reaction pathways

  • Catalyst development

The compound's reactivity profile makes it particularly useful in exploring chemical transformations involving sulfur-containing heterocycles, which have significant importance in medicinal chemistry and materials science.

Biological Research

The compound has attracted interest in biological research due to its potential bioactivity. Areas of investigation include:

  • Antimicrobial activity studies

  • Antiviral property evaluation

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cellular signaling pathway modulation

The thiazolidine framework present in the compound is structurally similar to motifs found in various bioactive molecules, suggesting potential for biological applications that merit further investigation.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for potential therapeutic applications:

  • As a scaffold for designing enzyme inhibitors

  • In the development of antimicrobial agents

  • For creating potential anticancer compounds

  • As part of structure-based drug design programs

  • In the exploration of novel therapeutic targets

The presence of the thioxothiazolidine moiety makes it particularly interesting for drug discovery, as similar structural elements appear in known pharmaceutically active compounds.

Mechanism of Action

Molecular Interactions

The biological effects of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and its derivatives likely stem from specific molecular interactions with biological targets. The compound's structural features facilitate several types of interactions:

  • The thioxo group can participate in hydrogen bonding

  • The sulfur atoms can engage in sulfur-π interactions with aromatic residues

  • The carbonyl group can form hydrogen bonds with protein residues

  • The hydrophobic dimethylpropyl portion can interact with hydrophobic pockets in proteins

These diverse interaction capabilities enable the compound to potentially bind to various biological targets, including enzymes and proteins.

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes relevant to disease states. The mechanism typically involves binding to catalytic or allosteric sites on enzymes, thereby modifying their function.

Protein Binding

Interaction with proteins through binding to specific domains can alter protein conformation and function. Such interactions may disrupt protein-protein associations or modify signaling cascades.

Pathway Modulation

By interacting with components of cellular signaling pathways, the compound and its derivatives may modulate signal transduction, potentially leading to changes in cell behavior and response patterns.

Comparative Analysis

Structural Relatives

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one belongs to a family of compounds that share similar structural elements. Related compounds include:

  • 2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one (alternative name)

  • 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione (alternative name)

  • 3-Pivaloylthiazolidine-2-thione (alternative name)

  • Other N-acylated thiazolidine-2-thione derivatives

These compounds share the core thiazolidine-2-thione structure but differ in the nature of the N-substituent or in modifications to the thiazolidine ring.

Unique Characteristics

What distinguishes 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one from its structural relatives is the specific combination of the thioxothiazolidine ring with the bulky dimethylpropanone moiety. This structural arrangement confers distinct properties:

  • Enhanced stability due to the tertiary butyl group

  • Specific steric properties affecting binding interactions

  • Unique reactivity profile compared to similar derivatives

  • Particular solubility characteristics

  • Distinctive electronic properties

These unique characteristics make the compound valuable for specific applications in research and potentially in pharmaceutical development.

Biological Activity

Antiviral Properties

The compound has also been studied for potential antiviral properties. Thiazolidine-containing compounds have demonstrated activity against various viral targets in previous research, indicating possible applications in antiviral drug development.

Investigation of antiviral properties typically includes:

  • Viral replication inhibition assays

  • Cytopathic effect reduction studies

  • Target enzyme inhibition assessment

  • Cytotoxicity evaluation in host cells

Other Biological Activities

Additional biological activities that may be associated with this compound include:

  • Potential anti-inflammatory effects

  • Possible enzyme inhibitory properties

  • Antioxidant activity assessment

  • Effects on cell signaling pathways

These diverse biological activities highlight the versatility of the compound and its potential relevance to multiple therapeutic areas.

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the potential utility of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, several knowledge gaps exist in the current research:

  • Limited comprehensive physical property data

  • Incomplete understanding of structure-activity relationships

  • Insufficient toxicological profile information

  • Sparse data on pharmacokinetic properties

  • Incomplete characterization of biological targets

These limitations represent opportunities for future research to expand understanding of this compound.

Future Research Directions

Based on current knowledge, several promising research directions could enhance understanding of this compound:

  • Comprehensive physical property characterization

  • Expanded structure-activity relationship studies

  • Development of novel synthetic derivatives

  • Detailed mechanism of action investigations

  • Expanded biological activity screening

  • Investigation of potential therapeutic applications

Such research would significantly contribute to the knowledge base surrounding this compound and potentially uncover valuable applications.

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